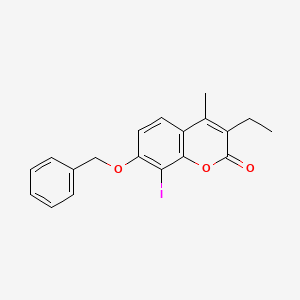
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is a synthetic compound that has been subject to extensive research in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been investigated for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the compound also has certain limitations such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide. One potential direction is to investigate the compound's potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to determine its suitability for clinical use.
Méthodes De Synthèse
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide can be synthesized through a multi-step process. The starting materials include cyclopropylamine, 2-hydroxy-3-methoxybenzaldehyde, and 4-quinolinecarboxylic acid hydrazide. The reaction involves the condensation of these starting materials under suitable conditions to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. The compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-cyclopropyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-19-8-4-5-14(20(19)25)12-22-24-21(26)16-11-18(13-9-10-13)23-17-7-3-2-6-15(16)17/h2-8,11-13,25H,9-10H2,1H3,(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGHJKOLYNITM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-undecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6082998.png)
![2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B6083003.png)
![1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)
![4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6083030.png)
![N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6083041.png)
![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6083052.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)
![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)